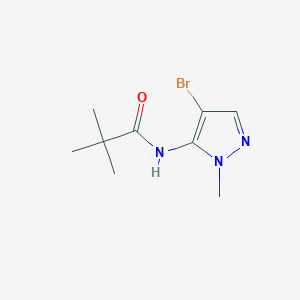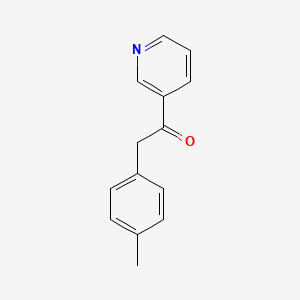
4-(2,4-difluorophenyl)benzoic Acid
Vue d'ensemble
Description
4-(2,4-Difluorophenyl)benzoic acid, also known as 2,4-difluorobenzoic acid, is an organic compound composed of a benzene ring with two fluorine atoms substituted for hydrogen atoms. It is a white solid that is insoluble in water but soluble in organic solvents. This compound has a wide range of applications in industry and research, including synthesis of pharmaceuticals and agrochemicals, as well as its use as a reagent in organic synthesis.
Applications De Recherche Scientifique
Fluorescence Probes for Reactive Oxygen Species
Setsukinai et al. (2003) developed novel fluorescence probes using derivatives of benzoic acid, which can selectively detect highly reactive oxygen species (hROS). These probes, including 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF), are resistant to light-induced autoxidation and have applications in visualizing hROS in living cells, offering valuable tools for biological and chemical research (Setsukinai et al., 2003).
Dye-Sensitized Solar Cells
Wang et al. (2016) discussed the use of a derivative, 4-(Benzo[c][1,2,5]thiadiazol-4-ylethynyl)benzoic acid (BTEBA), in dye-sensitized solar cells (DSCs). BTEBA, owing to its strong electron-deficient character, helps in reducing the energy gap in dye molecules, significantly enhancing the efficiency of DSCs. This finding highlights the potential of benzoic acid derivatives in renewable energy applications (Wang et al., 2016).
Organic Dye Synthesis for Solar Cells
Ferdowsi et al. (2018) demonstrated the use of benzoic acid derivatives in synthesizing metal-free organic sensitizers for dye-sensitized solar cells (DSSCs). These sensitizers, featuring a donor-acceptor-π-bridge-acceptor (D-A-π-A) structure, leverage the electron-donating capabilities of benzoic acid derivatives to improve solar cell performance (Ferdowsi et al., 2018).
Surface Chemistry of Graphitic Materials
Research by Abiman et al. (2007) on the surface chemistry of graphitic materials, specifically the pKa shifts of benzoic acid-modified surfaces, provides insights into the thermodynamics of surface interactions. This study is relevant in the fields of material science and surface chemistry (Abiman et al., 2007).
Water Purification
Matthews (1990) discussed the use of benzoic acid derivatives in the purification of water. This study demonstrated the effectiveness of TiO2-illuminated suspensions in degrading various organic compounds, including benzoic acid, highlighting their potential in environmental remediation (Matthews, 1990).
Synthesis of New Organic Sensitizers
Gupta et al. (2015) explored the use of 4-(cyanomethyl)benzoic acid in the synthesis of organic dyes for DSSCs. This research contributes to the development of efficient and stable dyes for solar cell applications (Gupta et al., 2015).
Organic Chemistry and Synthesis
Shinozuka et al. (2006) presented a practical method for preparing 4-nitrogen-substituted benzoic acids, highlighting the versatility of benzoic acid derivatives in synthetic organic chemistry (Shinozuka et al., 2006).
Propriétés
IUPAC Name |
4-(2,4-difluorophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-10-5-6-11(12(15)7-10)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHGRAZWNAQANC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374246 | |
| Record name | 4-(2,4-difluorophenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-difluorophenyl)benzoic Acid | |
CAS RN |
331760-41-9 | |
| Record name | 4-(2,4-difluorophenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 331760-41-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

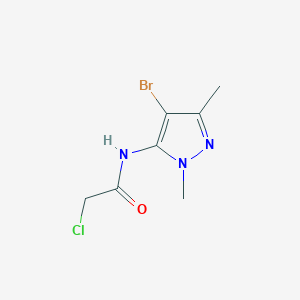

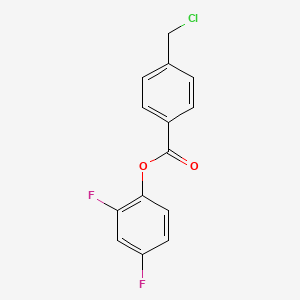
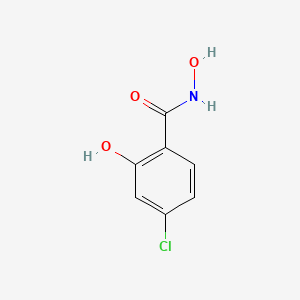
![Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B1598045.png)
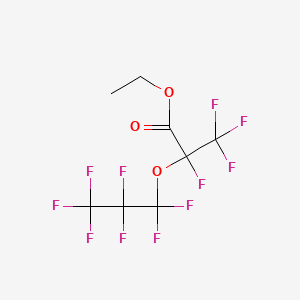

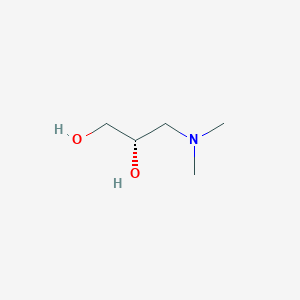
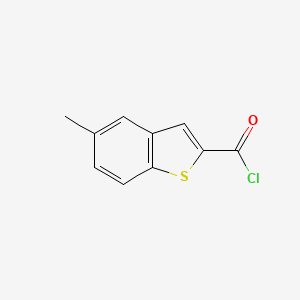
![4-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B1598055.png)
![4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile](/img/structure/B1598058.png)
![7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine hydrobromide](/img/structure/B1598059.png)
